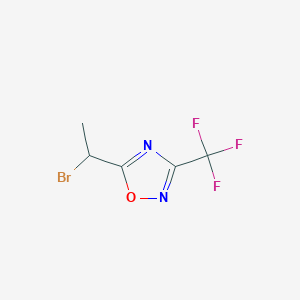
6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid
Descripción general
Descripción
6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptors, subtypes AMPA and KA. It has a molecular weight of 239.18 .
Molecular Structure Analysis
The IUPAC name for this compound is 6,8-difluoro-4-methoxy-2-quinolinecarboxylic acid. The InChI Code is 1S/C11H7F2NO3/c1-17-9-4-8(11(15)16)14-10-6(9)2-5(12)3-7(10)13/h2-4H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.18 . It should be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
Antimicrobial Applications
6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid, like other quinoline derivatives, may exhibit antimicrobial properties. Quinolines are known to have a broad spectrum of biological activities, including antibacterial and antifungal effects .
Antimalarial Activity
Quinoline compounds have been historically significant in the treatment of malaria. The structure of 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid suggests potential use in synthesizing antimalarial drugs .
Anticancer Research
Fluorinated quinolines, such as 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid, may be used in cancer research due to their potential to inhibit topoisomerase II in cancer cells, which is crucial for DNA replication and cell division .
Anti-inflammatory Properties
Quinoline derivatives are known for their anti-inflammatory properties. This compound could be explored for its efficacy in reducing inflammation in various medical conditions .
Antiviral Research
Given the broad pharmacological applications of phenylquinoline-4-carboxylic acid derivatives, 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid may also find use in antiviral drug development .
Bioorganic and Bioorganometallic Chemistry
Quinolines are employed in the study of bioorganic and bioorganometallic processes due to their complex molecular structure that can interact with biological systems .
Drug Discovery and Development
The compound’s unique structure makes it a valuable scaffold for drug discovery, potentially leading to the development of new pharmaceuticals .
Industrial Chemistry Applications
Quinolines play a significant role in industrial chemistry, suggesting that 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid could be used in various chemical processes or as an intermediate in material synthesis .
Mecanismo De Acción
As an antagonist of the ionotropic glutamate receptors, subtypes AMPA and KA, 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid likely works by blocking these receptors, thereby inhibiting the action of glutamate, a neurotransmitter.
Safety and Hazards
Propiedades
IUPAC Name |
6,8-difluoro-4-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-17-9-4-8(11(15)16)14-10-6(9)2-5(12)3-7(10)13/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMSICSKYHTPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B1396304.png)
![1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1396306.png)
![tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate](/img/structure/B1396307.png)
![2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide](/img/structure/B1396308.png)

![5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1396312.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B1396313.png)



![[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1396320.png)

![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine](/img/structure/B1396324.png)